molecular formula C7H9BrClNS B2999471 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride CAS No. 1956325-57-7

2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride

Cat. No.: B2999471
CAS No.: 1956325-57-7
M. Wt: 254.57
InChI Key: XNXCPPWLDNBGHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride is a chemical compound with the molecular formula C7H8BrNS. It is a solid or semi-solid or liquid or lump substance . This compound is used as an intermediate in the synthesis of antiplatelet drugs .


Molecular Structure Analysis

The molecular structure of this compound consists of a tetrahydrothieno pyridine ring with a bromine atom attached at the 2-position .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 218.12 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Chloro and Bromo Derivatives

Pyridine hydrochloride has been utilized for the synthesis of chloro compounds from bromo derivatives in π-deficient series such as pyridine and quinoline. This demonstrates its efficiency in generating chloro derivatives, which are crucial intermediates in pharmaceutical and agrochemical manufacturing processes. For instance, 7-bromo-8-hydroxyquinoline was almost quantitatively converted into 7-chloro-8-hydroxyquinoline, showcasing the scope of reactions possible with pyridine hydrochloride as a reagent (Mongin et al., 1996).

Halogenation of Thienopyridines

Direct halogenation of thieno[2,3-b]pyridine to its 3-chloro, 3-bromo, and 3-iodo derivatives has been achieved using elemental halogen, silver sulfate, and sulfuric acid. This highlights the compound's role in synthesizing halogenated derivatives, which are valuable for further chemical transformations and in the development of novel organic compounds with potential biological activities (Klemm et al., 1974).

Antimicrobial Activities

Research into benzofuran-based heterocycles has shown that treatment of 2-bromoacetylbenzofuran with pyridine produces pyridinium bromide, which further reacts to give compounds with anticonvulsant and anti-inflammatory activities. This indicates the potential use of 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride in the synthesis of biologically active molecules that could serve as leads for the development of new therapeutic agents (Dawood et al., 2006).

Synthesis of Pyridine Derivatives

The compound has also been used in the synthesis of pyridine derivatives, such as 2,5-bis{β-[p-(6-hydroxylhexyloxy)phenyl]ethynyl}pyridine, through a series of reactions including Williamson, hydrolysis, and Sonogashina reaction. These derivatives are important for the development of materials with specific optical and electronic properties, showcasing the compound's versatility in materials science applications (Hou Hao-qing, 2010).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNS.ClH/c8-7-3-5-4-9-2-1-6(5)10-7;/h3,9H,1-2,4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXCPPWLDNBGHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1SC(=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.